molecular formula C14H12N2O B13784428 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-

Cat. No.: B13784428
M. Wt: 224.26 g/mol
InChI Key: QLPHWNYOTXEICS-UHFFFAOYSA-N
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Description

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is a complex organic compound with significant relevance in various scientific fields. This compound features a pyridine ring substituted with a hydroxymethyl group and an ethynyl linkage to another methyl-substituted pyridine ring. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a terminal alkyne (such as 6-methyl-2-pyridinylacetylene) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is unique due to its dual pyridine rings connected by an ethynyl linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

[5-[2-(6-methylpyridin-2-yl)ethynyl]pyridin-3-yl]methanol

InChI

InChI=1S/C14H12N2O/c1-11-3-2-4-14(16-11)6-5-12-7-13(10-17)9-15-8-12/h2-4,7-9,17H,10H2,1H3

InChI Key

QLPHWNYOTXEICS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CN=CC(=C2)CO

Origin of Product

United States

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